molecular formula C20H27FN4 B2580582 4-(2-amino-1-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N,N-dimethylaniline CAS No. 927976-88-3

4-(2-amino-1-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N,N-dimethylaniline

Cat. No. B2580582
CAS RN: 927976-88-3
M. Wt: 342.462
InChI Key: WSRVFTVCIAWWRG-UHFFFAOYSA-N
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Description

The compound “4-(2-amino-1-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N,N-dimethylaniline” is a complex organic molecule. It contains an aniline group (a benzene ring attached to an amine), a piperazine ring (a six-membered ring with two nitrogen atoms), and a fluorophenyl group (a benzene ring with a fluorine atom). These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would likely exhibit properties common to both aromatic compounds (due to the aniline and fluorophenyl groups) and amines (due to the amino and piperazine groups) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aniline, piperazine, and fluorophenyl groups. For example, the aniline group might undergo reactions typical of amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, and the presence of functional groups (like the aniline, piperazine, and fluorophenyl groups) would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study focused on the synthesis of compounds containing piperazine structures, demonstrating their potential in producing derivatives with antimicrobial, antilipase, and antiurease activities. This approach highlights the compound's utility in generating biologically active molecules through microwave-assisted synthesis techniques (Başoğlu et al., 2013).

Antimicrobial Activities of Triazole Derivatives

Research into triazole derivatives, which share a core structural similarity with the specified compound, has shown good to moderate antimicrobial activities against various microorganisms. This underscores the potential of such structures in the development of new antimicrobial agents (Bektaş et al., 2007).

Fluorescent Logic Gates

A novel application in the design and synthesis of fluorescent logic gates using compounds incorporating a piperazine moiety and a fluorophore illustrates the compound's potential in developing advanced materials for molecular electronics or sensing technologies (Gauci & Magri, 2022).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of piperazine derivatives as potential antimicrobial agents reflect the broader utility of such compounds in medicinal chemistry. These studies emphasize the role of piperazine structures in the development of new therapeutics with specific biological targets (Patel et al., 2007).

Antitumor Activity

Research into the synthesis and evaluation of novel 1,2,4-triazole Schiff bases containing piperazine groups demonstrated significant inhibitory activity against tumor cells. This indicates the compound's relevance in the synthesis of potential antitumor agents (Ding et al., 2016).

Environment-Sensitive Fluorescent Ligands

The development of environment-sensitive fluorescent ligands for human 5-HT1A receptors showcases the compound's application in neuroscientific research, offering tools for studying receptor distribution and function in the brain (Lacivita et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Such studies could provide valuable insights into its potential applications .

properties

IUPAC Name

4-[2-amino-1-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN4/c1-23(2)18-7-3-16(4-8-18)20(15-22)25-13-11-24(12-14-25)19-9-5-17(21)6-10-19/h3-10,20H,11-15,22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRVFTVCIAWWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-amino-1-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N,N-dimethylaniline

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